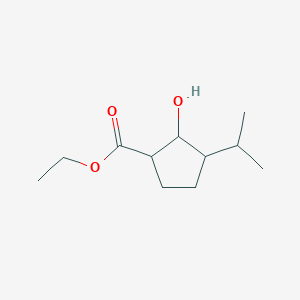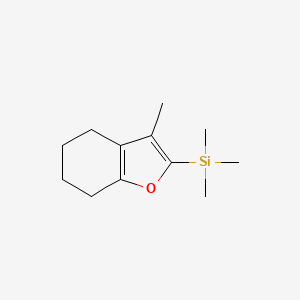
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane is an organosilicon compound that features a benzofuran ring fused with a tetrahydro structure and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-induced cyclization to form the benzofuran core . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the benzofuran ring or the trimethylsilyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane exerts its effects involves interactions with molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-: This compound shares a similar tetrahydro structure but differs in the presence of a naphthalene ring instead of a benzofuran ring.
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound has a tetrahydro structure with an indole ring, making it structurally similar but functionally different.
Uniqueness
Trimethyl(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane is unique due to its combination of a benzofuran ring and a trimethylsilyl group. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
591231-64-0 |
|---|---|
Fórmula molecular |
C12H20OSi |
Peso molecular |
208.37 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)silane |
InChI |
InChI=1S/C12H20OSi/c1-9-10-7-5-6-8-11(10)13-12(9)14(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
CXNMZRRYHGVOLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1CCCC2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
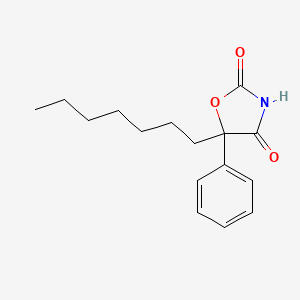
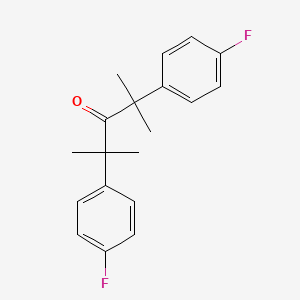
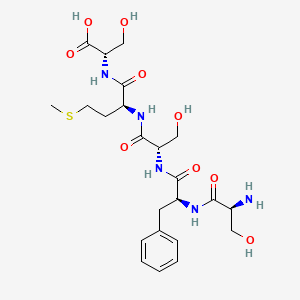
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

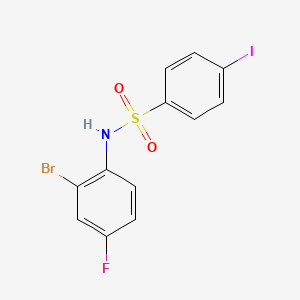
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
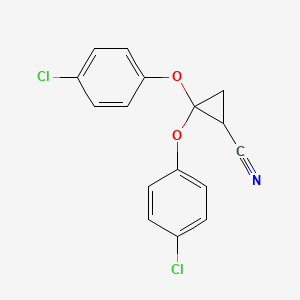
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
